3-Chloro-4-(2,4-difluorophenoxy)aniline
Description
3-Chloro-4-(2,4-difluorophenoxy)aniline (CAS: 946662-64-2) is an aromatic amine derivative characterized by a chloro-substituted aniline core and a 2,4-difluorophenoxy substituent at the para position. Its molecular formula is C₁₂H₈ClF₂NO, with a molecular weight of 271.65 g/mol. The compound’s structure combines electron-withdrawing (chloro and fluoro) groups, which influence its electronic properties, solubility, and reactivity. It is primarily utilized in pharmaceutical research, particularly as a precursor in kinase inhibitor synthesis .
Properties
IUPAC Name |
3-chloro-4-(2,4-difluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEWNUMJGZJDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4-difluorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 2,4-difluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,4-difluorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .
Scientific Research Applications
3-Chloro-4-(2,4-difluorophenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,4-difluorophenoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-Chloro-4-(2,4-difluorophenoxy)aniline, differing primarily in substituents on the phenoxy or aniline moieties. These variations significantly impact physicochemical properties, biological activity, and applications.
3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6)
- Structure: Features a 4-chlorophenoxy group instead of 2,4-difluorophenoxy.
- Properties :
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline
- Structure: Substituted with a trifluoromethyl group on the phenoxy ring.
- Properties :
- Applications : Key intermediate in dual EGFR/HER2 inhibitors for cancer therapy .
3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS: 202197-26-0)
- Structure: Contains a 3-fluorobenzyloxy group instead of phenoxy.
- Properties: Molecular Weight: 251.68 g/mol, slightly lower than the target compound. Synthesis: Produced via condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by Fe/NH₄Cl reduction (82% yield) .
- Applications : Intermediate in lapatinib synthesis, a tyrosine kinase inhibitor for breast cancer .
3-Chloro-4-(2,3-dimethylphenoxy)aniline (CAS: 893754-18-2)
- Structure: Substituted with methyl groups at the 2- and 3-positions of the phenoxy ring.
- Applications: Limited data available, but explored in medicinal chemistry for structure-activity relationship (SAR) studies .
Data Tables
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (Cl, F) enhance stability but reduce water solubility. Lipophilic groups (e.g., -CF₃) improve kinase binding but may limit bioavailability.
- Biological Relevance : The 2,4-difluoro substitution in the target compound balances electronic effects and steric requirements, making it suitable for kinase inhibitor design.
- Synthetic Challenges : Reductive amination and substitution reactions require precise conditions (e.g., NaBH₄/I₂ in MeOH) to avoid byproducts .
Biological Activity
3-Chloro-4-(2,4-difluorophenoxy)aniline is an organic compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H9ClF2NO. It features a chloro group, two fluorine atoms on the phenoxy ring, and an aniline structure, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to:
- Inhibit Cell Proliferation : It interacts with cellular pathways that regulate growth and apoptosis.
- Modulate Enzyme Activity : The compound can bind to enzymes involved in critical metabolic pathways, potentially altering their function.
- Stabilize Microtubules : Studies indicate that it may stabilize microtubules in a manner similar to other known anticancer agents, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer properties have been evaluated through various studies focusing on different cancer cell lines. Notable findings include:
- Inhibition of Tumor Growth : In vitro assays have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells.
- Mechanisms of Action : The compound induces apoptosis through the activation of caspases and alters the expression of proteins involved in cell survival pathways .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-(2,4-difluorophenoxy)aniline | Bromine instead of chlorine | Moderate antimicrobial activity |
| 3-Chloro-4-(2,4-dichlorophenoxy)aniline | Additional chlorine atom | Increased cytotoxicity in cancer cells |
| 3-Fluoro-4-(2,4-difluorophenoxy)aniline | Fluorine atom substitution | Enhanced stability but reduced activity |
This table illustrates how minor structural changes can significantly affect the biological activity of these compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Anticancer Efficacy :
- A study published in Cancer Research evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
-
Antimicrobial Activity Assessment :
- Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
